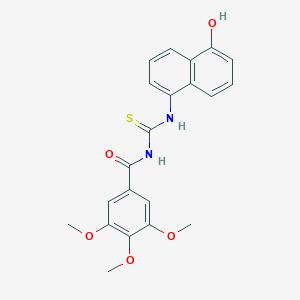
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide, also known as CMTM, is a small molecule that has been widely used in scientific research due to its unique structure and properties. This compound belongs to the class of benzothiadiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the development of cancer. It has also been found to inhibit the activity of COX-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has been found to exhibit antiviral properties by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high solubility in water and organic solvents. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide. First, further studies are needed to understand the mechanism of action of this compound and its effects on various diseases. Second, the development of more efficient synthesis methods for this compound is needed to reduce the cost of production. Third, the development of this compound-based drugs for the treatment of various diseases is an exciting area of research. Finally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce its limitations.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been used in the development of various drugs and has been found to be effective in treating various diseases. The future directions for the research and development of this compound are exciting, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been synthesized using various methods, including condensation reaction and nucleophilic substitution reaction. The most common method for synthesizing this compound is by reacting 5-chloro-2,1,3-benzothiadiazole-4-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been used in the development of various drugs and has been found to be effective in treating various diseases, including cancer, viral infections, and inflammatory diseases.
Eigenschaften
Molekularformel |
C14H10ClN3O2S |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-9-4-2-8(3-5-9)14(19)16-12-10(15)6-7-11-13(12)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
SWYFZOMPQZNUQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
